molecular formula C16H19N3O3S B2857273 2-(4-methanesulfonylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1203113-11-4

2-(4-methanesulfonylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide

カタログ番号: B2857273
CAS番号: 1203113-11-4
分子量: 333.41
InChIキー: ZIEGUFBWYOZENC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a cyclopenta[c]pyrazol-3-yl core substituted with a 2-methyl group and linked via an acetamide bridge to a 4-methanesulfonylphenyl moiety. Such structural attributes are common in pharmaceutical intermediates targeting enzymes or receptors .

特性

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19-16(13-4-3-5-14(13)18-19)17-15(20)10-11-6-8-12(9-7-11)23(2,21)22/h6-9H,3-5,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEGUFBWYOZENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Cyclopenta[c]pyrazole Derivatives

2-[(4-Fluorophenyl)sulfanyl]-N-{2-Phenyl-2H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}acetamide
  • Structure : Differs by replacing the methanesulfonylphenyl group with a 4-fluorophenylsulfanyl (–S–C₆H₄F) moiety.
  • Properties : Molecular weight 367.44 g/mol (C₂₀H₁₈FN₃OS) vs. the target compound’s estimated ~400 g/mol. The sulfanyl group may reduce polarity compared to the sulfonyl group, affecting solubility and membrane permeability .
2-({2-Methyl-2H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}methoxy)benzonitrile
  • Structure : Substitutes the acetamide linkage with a methoxybenzonitrile group.
  • Properties : Smaller molecular weight (253.30 g/mol, C₁₅H₁₅N₃O) and lower steric bulk. The nitrile group (–CN) may confer metabolic stability but reduce hydrogen-bonding capacity .

1,3,4-Thiadiazole Acetamides

Compounds from (e.g., 5e–5m ) share the acetamide–heterocycle motif but replace cyclopenta[c]pyrazole with 1,3,4-thiadiazole:

  • Example: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Properties: Melting point 132–134°C, yield 74%. The thioether (–S–) and phenoxy groups enhance lipophilicity. Comparison: Thiadiazoles generally exhibit lower thermal stability (melting points 132–170°C) compared to cyclopenta[c]pyrazoles, which may have higher rigidity .

Triazole and Triazolylsulfanyl Acetamides

2-{[4-Amino-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Chloro-2-Methylphenyl)acetamide
  • Structure : Combines a triazolylsulfanyl group with a chloro-methylphenyl acetamide.
  • Applications : Anti-exudative activity reported at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Comparison : The triazole ring may offer stronger π–π stacking interactions than cyclopenta[c]pyrazole, influencing target selectivity .
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
  • Synthesis : Via 1,3-dipolar cycloaddition (azide-alkyne).
  • Spectroscopy : IR peaks at 1678 cm⁻¹ (C=O) and 1287 cm⁻¹ (C–N), similar to acetamide vibrations in the target compound .

Sulfonyl-Containing Acetamides

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide
  • Structure : Shares the –SO₂CH₃ group but lacks the cyclopenta[c]pyrazole core.
  • Crystallography : Exhibits intermolecular hydrogen bonds (C–H⋯O), a feature likely relevant to the target compound’s solid-state stability .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-methanesulfonylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide, and how can reaction conditions be optimized?

Answer:

  • Key Steps :
    • Cyclopenta[c]pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with cyclopentanone precursors under acidic conditions (e.g., H₂SO₄) to generate the fused pyrazole ring .
    • Sulfamoylphenoxy Acetamide Coupling : React the cyclopenta[c]pyrazole intermediate with 4-methanesulfonylphenyl acetic acid chloride in the presence of a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C .
  • Optimization :
    • Temperature Control : Low temperatures (0–5°C) minimize side reactions during acylation .
    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    • Purity Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the methanesulfonyl group (δ ~3.3 ppm for CH₃SO₂) and cyclopenta[c]pyrazole protons (δ 6.5–7.2 ppm for aromatic protons) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the fused pyrazole-cyclopentane system .
  • X-ray Crystallography :
    • Use SHELX software for structure refinement. The methanesulfonyl and acetamide groups exhibit distinct torsion angles (e.g., C-S-C-O dihedral angles ~75–85°) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH Stability :
    • Acidic Conditions (pH <3) : Hydrolysis of the acetamide bond observed after 24 hours (HPLC degradation >15%) .
    • Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours (<5% degradation) .
  • Thermal Stability :
    • Decomposition onset at 220°C (DSC analysis), with mass loss corresponding to methanesulfonyl group cleavage (TGA) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to cyclooxygenase-2 (COX-2) or other inflammatory targets?

Answer:

  • Molecular Docking (AutoDock Vina) :
    • Dock the compound into COX-2’s active site (PDB: 1CX2). Key interactions include hydrogen bonding between the acetamide carbonyl and Arg120/His90 residues .
    • Score binding poses using the MM-GBSA method (ΔG ~-9.5 kcal/mol suggests high affinity) .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein stability over 100 ns (GROMACS). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Answer:

  • Modification Sites :
    • Methanesulfonyl Group : Replace with trifluoromethanesulfonyl to enhance hydrophobic interactions .
    • Cyclopenta[c]pyrazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-methyl position to improve COX-2 selectivity .
  • Biological Assays :
    • COX-1/COX-2 Inhibition Assays : Measure IC₅₀ ratios (e.g., COX-2/COX-1 <0.1 indicates selectivity) using ELISA kits .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

Answer:

  • Data Reconciliation Workflow :
    • Meta-Analysis : Compare IC₅₀ values across studies (e.g., COX-2 inhibition ranging from 50 nM to 1 µM) .
    • Experimental Reproducibility :
  • Standardize assay protocols (e.g., enzyme concentration, incubation time).
  • Validate using positive controls (e.g., Celecoxib for COX-2) .
    3. QSAR Modeling : Identify physicochemical descriptors (logP, polar surface area) correlating with activity discrepancies .

Comparative Analysis of Structural Analogues

Compound NameKey Structural FeaturesBiological Activity (IC₅₀)Reference
2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamideTriazole-pyridine coreCOX-2: 120 nM
N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamidePyrazolo-pyrimidine scaffoldCOX-2: 85 nM
Target Compound Cyclopenta[c]pyrazole-methanesulfonylCOX-2: 62 nM (predicted)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。